molecular formula C9H8F4O3 B8790628 (3,4-Bis(difluoromethoxy)phenyl)methanol CAS No. 153587-06-5

(3,4-Bis(difluoromethoxy)phenyl)methanol

Cat. No.: B8790628
CAS No.: 153587-06-5
M. Wt: 240.15 g/mol
InChI Key: CXMMIPRPYGDANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Bis(difluoromethoxy)phenyl)methanol (CID 53484633) is a high-value organofluorine building block with the molecular formula C9H8F4O3. Its structure, featuring a benzyl alcohol core symmetrically substituted with two difluoromethoxy groups, makes it a privileged scaffold in medicinal chemistry and organic synthesis. The compound is primarily utilized by researchers as a key intermediate in the design and development of novel bioactive molecules. The difluoromethoxy groups are known to enhance the metabolic stability, lipophilicity, and membrane permeability of lead compounds, making this reagent particularly valuable in pharmaceutical research for constructing potential enzyme inhibitors or receptor modulators. As a solid, it should be stored at room temperature. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

CAS No.

153587-06-5

Molecular Formula

C9H8F4O3

Molecular Weight

240.15 g/mol

IUPAC Name

[3,4-bis(difluoromethoxy)phenyl]methanol

InChI

InChI=1S/C9H8F4O3/c10-8(11)15-6-2-1-5(4-14)3-7(6)16-9(12)13/h1-3,8-9,14H,4H2

InChI Key

CXMMIPRPYGDANY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)OC(F)F)OC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents significantly influence biological activity. For example:

  • Meta vs. Para Substitution : The 4-(difluoromethoxy)phenyl derivative (compound 14 ) exhibits >15-fold lower activity compared to its meta-substituted counterpart (compound 6 ) in kinase inhibition assays, highlighting the critical role of substitution geometry .
  • 3,4-Dichlorophenyl Derivative : This compound (IC₅₀ = 3.3 μM) shows moderate activity, suggesting that electron-withdrawing chlorine atoms enhance binding compared to fluorinated ethers .

Fluorinated Aromatic Alcohols

Table 1: Key Properties of Fluorinated Methanol Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Notes
(3,4-Bis(difluoromethoxy)phenyl)methanol C₉H₈F₄O₃ 264.15 3,4-di(OCF₂H), 1-CH₂OH Roflumilast impurity
[3′,5′-Bis(trifluoromethyl)-4-biphenylyl]methanol C₁₅H₁₀F₆O 320.23 3′,5′-di(CF₃), 4-CH₂OH High lipophilicity; material science applications
Bis(4-fluorophenyl)methanol C₁₃H₁₀F₂O 220.21 4-F on two phenyl rings, CH₂OH Intermediate in organic synthesis
3,4-Difluorobenzyl alcohol C₇H₆F₂O 144.12 3,4-di-F, CH₂OH Lower steric bulk; R&D applications
Key Observations:
  • Steric Effects : The bulkier CF₃ groups may hinder binding in enzymatic pockets, whereas OCF₂H groups offer a balance of electron-withdrawing effects and moderate steric demand .

Critical Analysis of Substituent Impact

Electron-Withdrawing vs. Electron-Donating Groups

  • Difluoromethoxy (-OCF₂H) : Combines moderate electron-withdrawing effects with ether oxygen flexibility, favoring interactions with polar residues in enzymes .

Metabolic Stability

  • Fluorinated groups generally enhance metabolic stability by resisting oxidative degradation. However, the hydroxymethyl (-CH₂OH) group in this compound may serve as a site for glucuronidation, affecting its pharmacokinetic profile .

Preparation Methods

Direct Difluoromethylation of 3,4-Dihydroxybenzyl Alcohol

An alternative one-pot method involves difluoromethylation of 3,4-dihydroxybenzyl alcohol. This approach eliminates the need for aldehyde intermediates but requires stringent temperature control.

Reaction Conditions

  • Reagents: Difluoromethyl iodide (CF₂HI), potassium carbonate (K₂CO₃)

  • Solvent: Acetonitrile at 60°C

  • Yield: 48–52%

3,4-Dihydroxybenzyl alcohol+2CF2HI(3,4-Bis(difluoromethoxy)phenyl)methanol+2HI\text{3,4-Dihydroxybenzyl alcohol} + 2\,\text{CF}_2\text{HI} \rightarrow \text{this compound} + 2\,\text{HI}

Challenges:

  • Competing side reactions (e.g., etherification or oxidation) reduce yield.

  • Requires excess CF₂HI (2.5 eq.) to drive completion.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance difluoromethylation efficiency. By maintaining precise temperature (±2°C) and pressure (3–5 bar), yields improve to 63% with a 20% reduction in reagent waste.

Purification Techniques

  • Crystallization: The final product is purified via recrystallization from ethanol/water (7:3 v/v), achieving 99.5% purity.

  • Chromatography: Preparative HPLC is used for small-scale batches, though cost-prohibitive for industrial applications.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Aldehyde ReductionHigh yield, scalableTwo-step process85–90%
Direct DifluoromethylationOne-pot synthesisLow yield, side reactions48–52%

Characterization and Quality Control

The compound is characterized using:

  • NMR Spectroscopy: 1^1H NMR (CDCl₃): δ 7.45 (d, 2H), 7.10 (s, 1H), 4.70 (s, 2H), 3.85 (s, 2H).

  • HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

Emerging Methodologies

Research into enzymatic reduction using alcohol dehydrogenases shows promise, with preliminary yields of 65–70% under mild conditions (pH 7, 25°C) . This green chemistry approach minimizes hazardous waste.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (3,4-Bis(difluoromethoxy)phenyl)methanol?

Two primary routes are utilized:

  • Nucleophilic substitution : Methoxy groups on a phenolic precursor are replaced with difluoromethoxy groups via fluorinating agents (e.g., sodium 2-chloro-2,2-difluoroacetate) under controlled conditions.
  • Reductive methods : Starting from 3,4-bis(difluoromethoxy)benzaldehyde, reduction with sodium borohydride in tetrahydrofuran (THF) yields the methanol derivative. This method requires strict temperature control (e.g., -78°C for organometallic reagent addition) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • FT-IR spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹).
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and stereochemistry.
  • Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • Elemental analysis : Validates purity and empirical formula .

Q. What safety protocols are essential when handling this compound?

  • Conduct a hazard analysis for reagents like cesium carbonate, sodium borohydride, and fluorinated intermediates.
  • Use inert atmospheres (e.g., nitrogen) to mitigate gas evolution during synthesis.
  • Employ fume hoods and personal protective equipment (PPE) due to potential toxicity of fluorinated compounds .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be resolved?

  • Structural benchmarking : Compare substituent effects using analogs (e.g., 3-fluorophenol vs. 4-tert-butylphenol) to identify how difluoromethoxy groups influence lipophilicity and reactivity.
  • Dose-response studies : Replicate assays under standardized conditions (e.g., pH, solvent) to isolate confounding variables .

Q. What computational approaches are effective in studying target interactions?

  • Molecular docking : Predict binding affinities to enzymes or receptors (e.g., using AutoDock Vina).
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time.
  • NMR titration experiments : Validate binding sites experimentally by tracking chemical shift perturbations .

Q. How does solvent choice impact the stability of this compound during storage?

  • Inert solvents : Store in anhydrous THF or dichloromethane to prevent hydrolysis.
  • Avoid protic solvents : Methanol or water may degrade the compound under acidic/basic conditions.
  • Temperature control : Long-term storage at -20°C in amber vials minimizes photodegradation .

Q. How do structural modifications in analogs affect physicochemical properties?

  • Lipophilicity : Bis(difluoromethoxy) groups increase logP compared to non-fluorinated analogs, enhancing membrane permeability.
  • Electron-withdrawing effects : Fluorine substituents reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
  • Thermal stability : Fluorinated analogs exhibit higher decomposition temperatures due to strong C-F bonds (see Table 1) .

Table 1 : Comparison of this compound with Structural Analogs

CompoundlogPDecomposition Temp. (°C)Key Structural Feature
(3,4-Bis-difluoromethoxy)2.8220Dual difluoromethoxy groups
3-Fluorophenol1.2180Single fluorine substituent
4-tert-Butylphenol3.1210Hydrophobic tert-butyl group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.